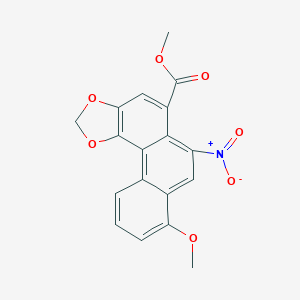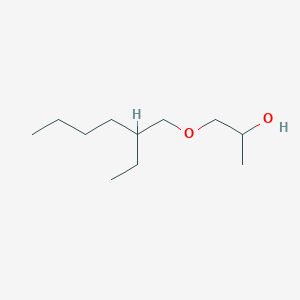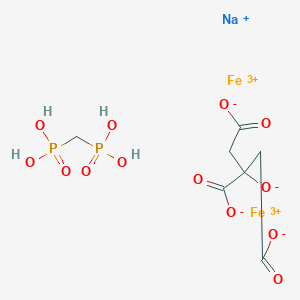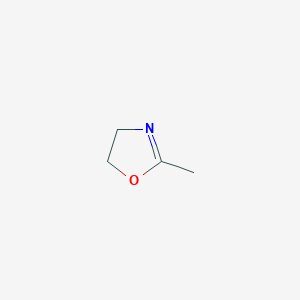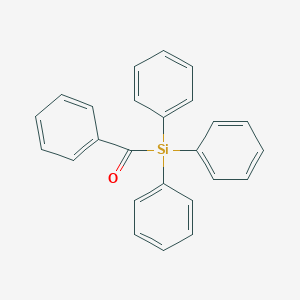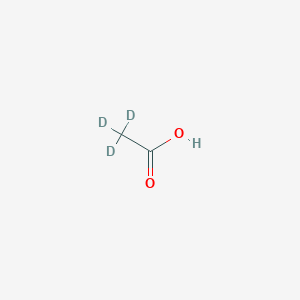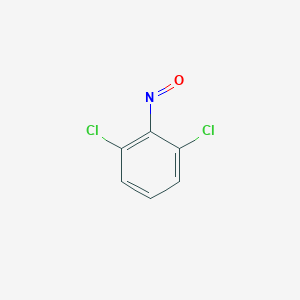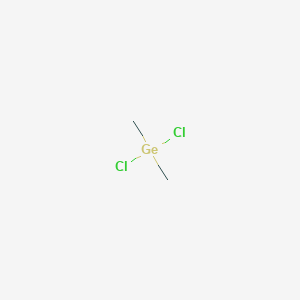
Dimethylgermanium dichloride
説明
Dimethylgermanium dichloride, a germanium-based organometallic compound, is significant due to its applications in synthesis and material science. Its molecular structure and properties are foundational to understanding its reactivity and utility in various chemical processes.
Synthesis Analysis
The synthesis of dimethylgermanium dichloride involves reactions with methylamine, leading to nonamethylcyclotrigermazane. This compound, upon reaction with methyllithium, yields lithiumtrimethylgermaniummethylamide, which further reacts with trimethylchlorosilane and other trimethyl metal chlorides to form various methylamines, highlighting its versatility in synthesis routes (I. Schumann-Ruidisch & B. Jutzi-Mebert, 1968).
Molecular Structure Analysis
The molecular structure of related dimethyltin dichloride has been studied, providing insights into the bond lengths and valency angles that could be analogous to dimethylgermanium dichloride. These studies ascertain a regular bond contraction, which is crucial for understanding the molecular geometry and electronic structure of dimethylgermanium dichloride (Hideji Fujii & M. Kimura, 1971).
Chemical Reactions and Properties
Chemical reactions involving the exchange of substituents between the dimethylsilicon and dimethylgermanium moieties have been explored, showcasing the dynamic chemical behavior of dimethylgermanium dichloride in various conditions. These equilibria studies reveal insights into its reactivity and potential for synthesis in organometallic chemistry (J. R. Wazer, K. Moedritzer, & L. Groenweghe, 1966).
Physical Properties Analysis
The rotational spectrum and microwave spectroscopy of dimethylgermane, closely related to dimethylgermanium dichloride, provide data on molecular dimensions and the internal rotation barrier of methyl groups. These physical properties are essential for understanding the behavior of dimethylgermanium compounds in various states (E. C. Thomas & V. Laurie, 1969).
Chemical Properties Analysis
Studies on organometallic chemistry, including the synthesis and structure of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes, indirectly inform about the chemical behavior of dimethylgermanium dichloride by illustrating the importance of molecular structure on reactivity and the potential for forming complexes with other organometallic compounds (E. Alessio, G. Mestroni, G. Nardin, et al., 1988).
科学的研究の応用
Synthesis of Germanium Compounds : It forms nonamethylcyclotrigermazane with methylamine and is involved in reactions yielding lithiumtrimethylgermaniummethylamide and other compounds (Schumann-Ruidisch & Jutzi-Mebert, 1968).
Infrared Spectroscopy : Its infrared spectra, along with those of other germanium and tin derivatives, have been studied, providing insights into characteristic absorptions of certain groups (Brown, Okawara, & Rochow, 1960).
Study of Halogen Exchange : Research has explored the exchange of halogens between dimethylsilicon and dimethylgermanium moieties, contributing to our understanding of molecular interactions and equilibria (Moedritzer & Wazer, 1966).
Equilibrium Studies : Equilibria between dimethylsilicon and dimethylgermanium of various substituents have been investigated, offering insights into molecular scrambling phenomena (Wazer, Moedritzer, & Groenweghe, 1966).
Structural Studies : Single crystal X-ray diffraction studies have been conducted on compounds involving dimethylgermanium dichloride, contributing to our understanding of molecular structures and conformations (Tinga et al., 1994).
NMR Studies : Proton NMR studies have been used to investigate the equilibria between different forms of dimethylgermanium oxide, enhancing our understanding of molecular dynamics and reaction rates (Moedritzer, 1966).
Medical Research : It has been used in synthesizing derivatives of dipeptides, with studies exploring their crystal structure and potential medical applications, such as in cancer treatment (Vornefeld, Huber, Preut, & Brunner, 1989).
Polymer Science : Research has looked into systems consisting of various chain molecules resulting from scrambling between dimethylgermanium and dimethylsilicon moieties, contributing to the field of polymer science (Moedritzer & Wazer, 1968).
Atomic Layer Epitaxy : Studies have analyzed atomic layer epitaxy (ALE) of germanium using dimethylgermanium dichloride, contributing to advancements in materials science and nanotechnology (Sugahara & Matsumura, 1997).
Safety And Hazards
特性
IUPAC Name |
dichloro(dimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECBLVSMFAWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165156 | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylgermanium dichloride | |
CAS RN |
1529-48-2 | |
| Record name | Germane, dichlorodimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



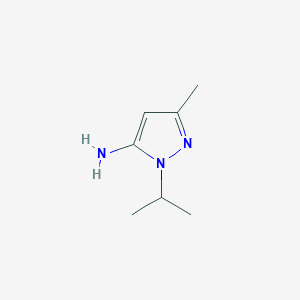
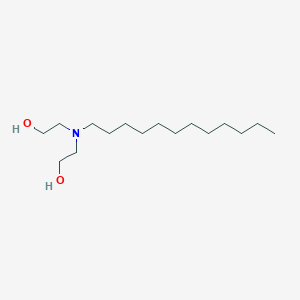
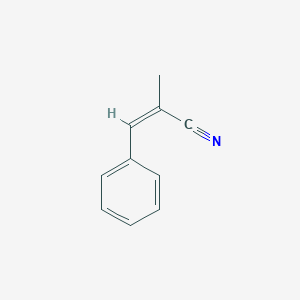
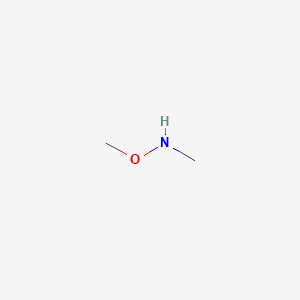
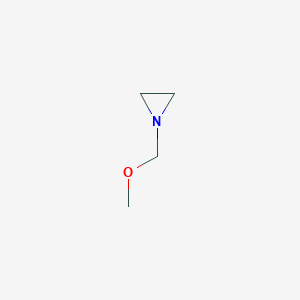
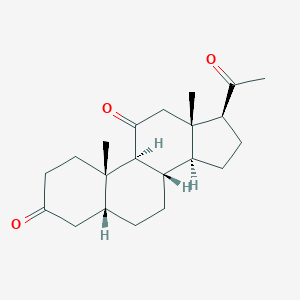
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
